molecular formula C10H9BrN2OS B13973447 2-Bromo-5-(thiazol-2-ylmethoxy)aniline

2-Bromo-5-(thiazol-2-ylmethoxy)aniline

Cat. No.: B13973447
M. Wt: 285.16 g/mol
InChI Key: MIWYZMBZPZJZAT-UHFFFAOYSA-N
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Description

2-Bromo-5-(thiazol-2-ylmethoxy)aniline is a brominated aniline derivative featuring a thiazole-containing alkoxy substituent. Its molecular formula is C₁₀H₈BrN₃OS, with a calculated molecular weight of 298.18 g/mol. The compound consists of an aniline core substituted at position 2 with bromine and at position 5 with a thiazol-2-ylmethoxy group. This structure suggests applications in pharmaceuticals, agrochemicals, or as a synthetic intermediate for cross-coupling reactions.

Properties

Molecular Formula

C10H9BrN2OS

Molecular Weight

285.16 g/mol

IUPAC Name

2-bromo-5-(1,3-thiazol-2-ylmethoxy)aniline

InChI

InChI=1S/C10H9BrN2OS/c11-8-2-1-7(5-9(8)12)14-6-10-13-3-4-15-10/h1-5H,6,12H2

InChI Key

MIWYZMBZPZJZAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCC2=NC=CS2)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(thiazol-2-ylmethoxy)aniline typically involves the reaction of 2-bromoaniline with thiazol-2-ylmethanol under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(thiazol-2-ylmethoxy)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

    Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction Reactions: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.

Common Reagents and Conditions

    Substitution: Organolithium reagents, Grignard reagents, and palladium catalysts.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like hydrogen gas and palladium on carbon.

Major Products Formed

    Substitution: Various substituted anilines and thiazoles.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

Scientific Research Applications

2-Bromo-5-(thiazol-2-ylmethoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(thiazol-2-ylmethoxy)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of 2-Bromo-5-(thiazol-2-ylmethoxy)aniline with five analogs derived from the provided evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Functional Groups Key Properties/Data
This compound C₁₀H₈BrN₃OS 298.18 - Br (position 2)
- Thiazol-2-ylmethoxy (position 5)
Aniline, ether, thiazole N/A (calculated)
5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol C₉H₇BrN₄S₂ 315.21 - 4-Bromobenzylideneamino
- Thiadiazole-2-thiol
Thiadiazole, Schiff base, thiol m.p. 120–122°C
5-Bromo-4-(trifluoromethyl)thiazol-2-amine C₄H₂BrF₃N₂S 247.04 - Br (position 5)
- CF₃ (position 4)
Thiazole, amine N/A
4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)aniline C₁₂H₁₇BrN₂O 285.18 - Br (position 4)
- Pyrrolidinylethoxy (position 2)
Aniline, ether, tertiary amine Molecular weight explicitly listed
2-Bromo-5-(trifluoromethyl)aniline C₇H₅BrF₃N 240.02 - Br (position 2)
- CF₃ (position 5)
Aniline Safety data available
5-Bromo-4-(thiophen-2-yl)thiazol-2-amine C₇H₅BrN₂S₂ 261.17 - Br (position 5)
- Thiophen-2-yl (position 4)
Thiazole, amine, thiophene Molecular formula provided

Substituent Effects on Physicochemical Properties

  • Electronic Effects :

    • The thiazolylmethoxy group in the target compound combines an electron-donating ether oxygen with a conjugated thiazole ring, creating a complex electronic profile. This contrasts with 5-Bromo-4-(trifluoromethyl)thiazol-2-amine (), where the CF₃ group is strongly electron-withdrawing, reducing electron density on the thiazole core .
    • 4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)aniline () features a pyrrolidine-substituted ethoxy group. The tertiary amine in pyrrolidine may donate electrons via resonance, counterbalancing the ether’s inductive effects .
  • Steric and Solubility Considerations: The thiazolylmethoxy group introduces steric bulk, likely reducing solubility in polar solvents compared to smaller substituents like CF₃ . However, the thiazole’s aromaticity may enhance π-π stacking interactions in nonpolar environments. 5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol () has a planar thiadiazole-thiol structure, which may improve crystallinity (as evidenced by its m.p. of 120–122°C) .

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